4-[Methyl-(2-methylsulfanyl-pyrimidin-4-yl)-amino]-piperidine-1-carboxylic acid tert-butyl ester 4-[Methyl-(2-methylsulfanyl-pyrimidin-4-yl)-amino]-piperidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13441364
InChI: InChI=1S/C16H26N4O2S/c1-16(2,3)22-15(21)20-10-7-12(8-11-20)19(4)13-6-9-17-14(18-13)23-5/h6,9,12H,7-8,10-11H2,1-5H3
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=NC(=NC=C2)SC
Molecular Formula: C16H26N4O2S
Molecular Weight: 338.5 g/mol

4-[Methyl-(2-methylsulfanyl-pyrimidin-4-yl)-amino]-piperidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13441364

Molecular Formula: C16H26N4O2S

Molecular Weight: 338.5 g/mol

* For research use only. Not for human or veterinary use.

4-[Methyl-(2-methylsulfanyl-pyrimidin-4-yl)-amino]-piperidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C16H26N4O2S
Molecular Weight 338.5 g/mol
IUPAC Name tert-butyl 4-[methyl-(2-methylsulfanylpyrimidin-4-yl)amino]piperidine-1-carboxylate
Standard InChI InChI=1S/C16H26N4O2S/c1-16(2,3)22-15(21)20-10-7-12(8-11-20)19(4)13-6-9-17-14(18-13)23-5/h6,9,12H,7-8,10-11H2,1-5H3
Standard InChI Key GJLBKDAQJDNEHB-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=NC(=NC=C2)SC
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=NC(=NC=C2)SC

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name reflects its intricate structure:

  • Piperidine backbone: A six-membered saturated ring with one nitrogen atom.

  • Pyrimidine substituent: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, modified with a methylsulfanyl (-SMe) group at position 2.

  • tert-Butyl ester: A carboxylate group protected by a tert-butyl moiety to enhance stability during synthesis.

Table 1: Key Molecular Data

PropertyValueSource
Molecular formulaC₁₆H₂₆N₄O₂S
Molecular weight338.5 g/mol
IUPAC nametert-Butyl 4-[methyl(2-methylsulfanylpyrimidin-4-yl)amino]piperidine-1-carboxylate
Canonical SMILESCC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=NC(=NC=C2)SC
PubChem CID60137844

Synthesis and Manufacturing

General Synthesis Strategy

While explicit protocols for this compound are scarce, analogous piperidine-pyrimidine derivatives are synthesized through:

  • Ring formation: Constructing the piperidine and pyrimidine rings separately.

  • Coupling reactions: Linking the pyrimidine moiety to the piperidine via alkylation or nucleophilic substitution.

  • Protection/deprotection: Introducing the tert-butyl ester early to prevent undesired reactions at the carboxylic acid site.

Table 2: Representative Synthesis Conditions for Analogous Compounds

StepReagents/ConditionsYieldSource
Piperidine-pyrimidine couplingK₂CO₃, NMP, 100–105°C, 24 h95%
tert-Butyl ester introductionBoc₂O, DMAP, CH₂Cl₂, rt84%

Physicochemical Properties

Solubility and Stability

  • LogP: Estimated at 1.36 (similar to tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate ).

  • Solubility: Likely low in water (<1 mg/mL) but soluble in polar aprotic solvents (e.g., DMF, DMSO) .

  • Stability: Stable under inert conditions but susceptible to acidic/basic hydrolysis of the ester group.

Biological Activity and Applications

Table 3: Comparative Bioactivity of Analogues

CompoundTargetIC₅₀ (nM)Source
4-[(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-methyl-amino]-piperidine-1-carboxylateCDK212.3
tert-Butyl 4-(4-cyanopyrazol-1-yl)piperidine-1-carboxylatePROTAC degrader84.5

Industrial and Research Applications

Pharmaceutical Intermediate

This compound serves as a key intermediate in synthesizing:

  • Kinase inhibitors: For oncology and inflammatory diseases .

  • PROTACs: Bifunctional molecules degrading target proteins via the ubiquitin-proteasome system .

Chemical Probes

Its modular structure enables derivatization for:

  • Structure-activity relationship (SAR) studies: Optimizing substituents on the pyrimidine ring .

  • Fluorescent labeling: Introducing probes for cellular imaging .

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